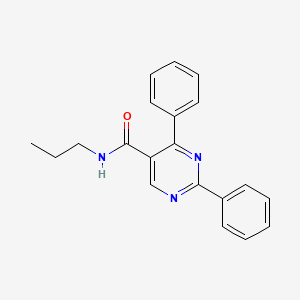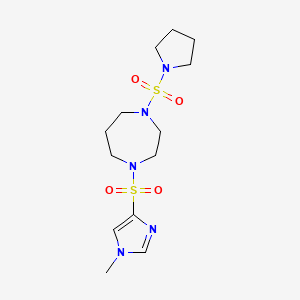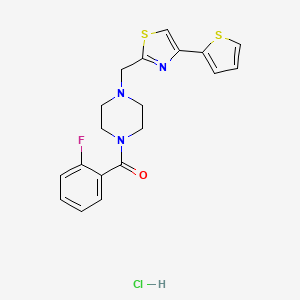![molecular formula C16H26N4O2 B2837742 tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate CAS No. 1233951-94-4](/img/structure/B2837742.png)
tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C₁₆H₂₆N₄O₂
作用機序
Mode of Action
The presence of the aminopyridine and piperidine functional groups suggest potential interactions with various enzymes and receptors .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Action Environment
The action, efficacy, and stability of “tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. The compound should be stored in a dark place, sealed, and at a temperature of 28°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Aminopyridine Group: The aminopyridine moiety is introduced via a nucleophilic substitution reaction. This step often involves the reaction of 5-chloropyridine-2-amine with the piperidine derivative.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl ester, which helps in stabilizing the compound during subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyridine ring, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
N-Oxides: Formed through oxidation.
Amines: Resulting from reduction of nitro groups.
Substituted Pyridines: Products of nucleophilic substitution reactions.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: Utilized in research to study protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Anticancer Research: Explored for its cytotoxic effects on cancer cells.
Industry
Material Science: Used in the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate
- tert-Butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate
Uniqueness
- Structural Features : The presence of both a piperidine ring and an aminopyridine moiety makes it unique compared to other similar compounds.
- Reactivity : Exhibits distinct reactivity patterns due to the specific positioning of functional groups.
This detailed overview provides a comprehensive understanding of tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
tert-butyl 4-[[(5-aminopyridin-2-yl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)10-18-14-5-4-13(17)11-19-14/h4-5,11-12H,6-10,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHTUAVMBLSSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2837663.png)




![4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2837668.png)
![(2Z)-4-{[3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2837669.png)



![ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2837680.png)


